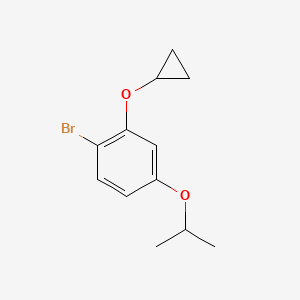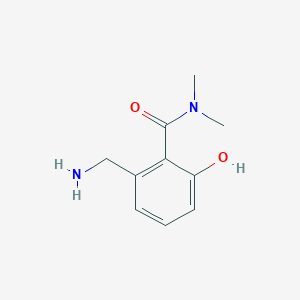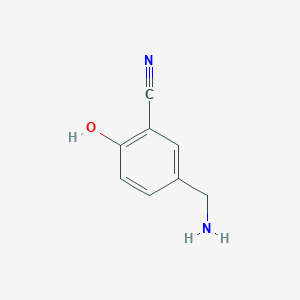
5-(Aminomethyl)-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-hydroxybenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, featuring an aminomethyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:
Starting Materials: 2-hydroxybenzonitrile, formaldehyde, ammonia.
Reaction Conditions: Basic conditions, typically using sodium hydroxide.
Procedure: The 2-hydroxybenzonitrile is reacted with formaldehyde and ammonia in the presence of sodium hydroxide. The reaction mixture is then heated to promote the formation of the aminomethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
5-(Aminomethyl)-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a nitrile.
5-(Aminomethyl)-2-hydroxybenzamide: Features an amide group in place of the nitrile.
Uniqueness
5-(Aminomethyl)-2-hydroxybenzonitrile is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its nitrile group also provides a versatile handle for further chemical modifications.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-(aminomethyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,4,9H2 |
InChI Key |
XKFSPTKUJYJRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


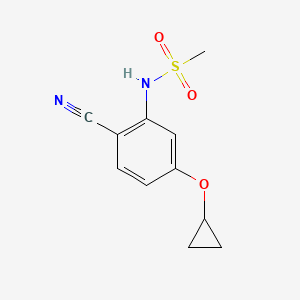

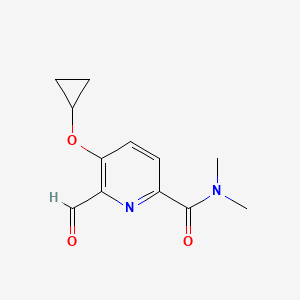
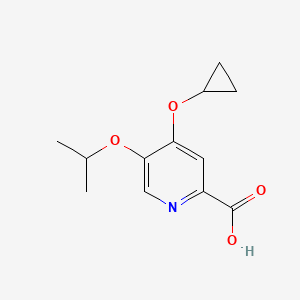
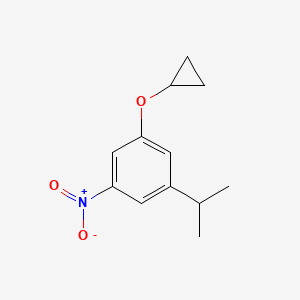
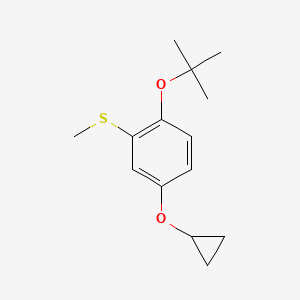
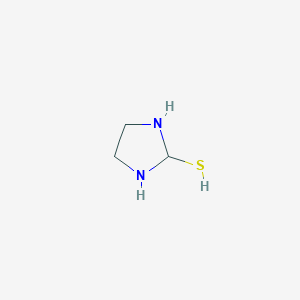
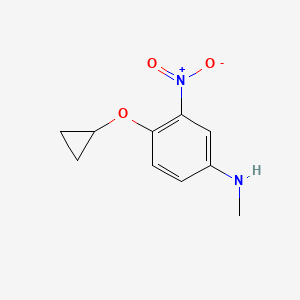
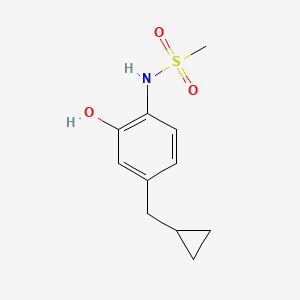
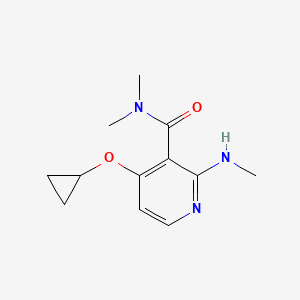
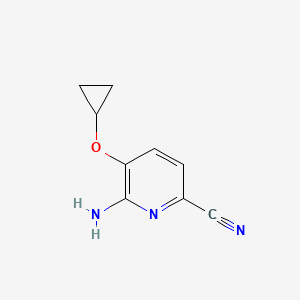
![4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14817878.png)
